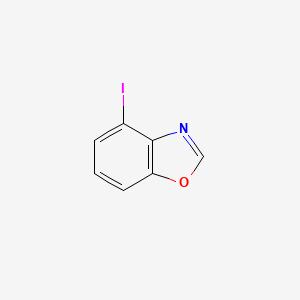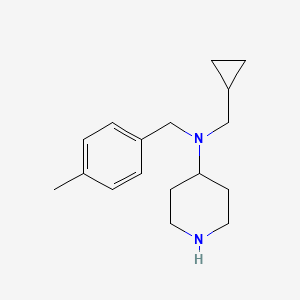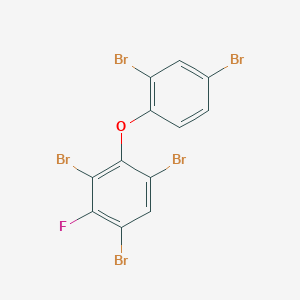
2',3,5-Trifluorobiphenyl-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3,5-Trifluorobiphenyl-4-carboxylic acid is a fluorinated aromatic compound It is characterized by the presence of three fluorine atoms attached to the biphenyl structure, specifically at the 2’, 3, and 5 positions, and a carboxylic acid group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 2’,3,5-Trifluorobiphenyl-4-carboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and efficiency. The process may include continuous flow reactors to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2’,3,5-Trifluorobiphenyl-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
Scientific Research Applications
2’,3,5-Trifluorobiphenyl-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.
Mechanism of Action
The mechanism of action of 2’,3,5-Trifluorobiphenyl-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This can lead to the modulation of enzyme activity, disruption of cell membranes, or inhibition of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trifluoropyridine-4-carboxylic acid: Similar in structure but contains a pyridine ring instead of a biphenyl structure.
2,4,5-Trifluorophenylacetic acid: Contains a phenylacetic acid moiety with fluorine atoms at different positions.
Uniqueness
2’,3,5-Trifluorobiphenyl-4-carboxylic acid is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity profiles.
Properties
Molecular Formula |
C13H7F3O2 |
|---|---|
Molecular Weight |
252.19 g/mol |
IUPAC Name |
2,6-difluoro-4-(2-fluorophenyl)benzoic acid |
InChI |
InChI=1S/C13H7F3O2/c14-9-4-2-1-3-8(9)7-5-10(15)12(13(17)18)11(16)6-7/h1-6H,(H,17,18) |
InChI Key |
NUVVBSJGMZYXFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)C(=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15091865.png)

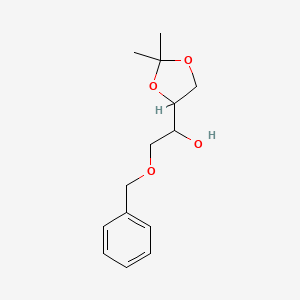
![(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B15091885.png)
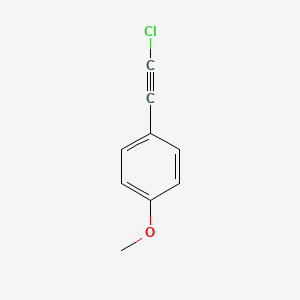
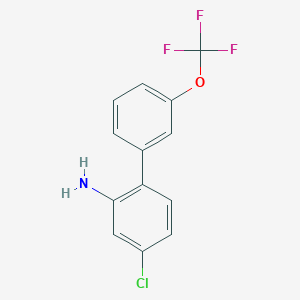

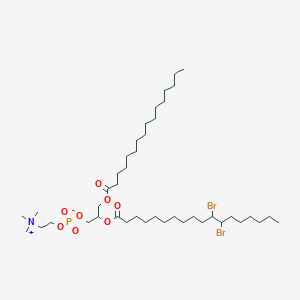
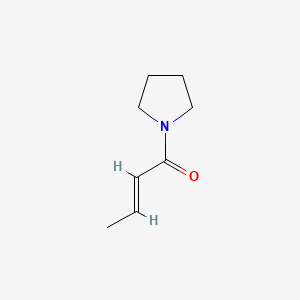

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline](/img/structure/B15091932.png)
